Corydalin

Description

Properties

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSRXLJTYQVOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975602 | |

| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-69-4, 6018-35-5 | |

| Record name | Corydaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-298182 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Architecture of Corydaline: A Technical Guide for Researchers

An In-depth Examination of the Protoberberine Alkaloid for Drug Development Professionals

Corydaline is a pharmacologically active protoberberine isoquinoline alkaloid of significant interest to the scientific community.[1] Isolated primarily from the tubers of various Corydalis species, notably Corydalis yanhusuo, it has demonstrated a range of biological activities, positioning it as a valuable lead compound in drug discovery.[1][2] This technical guide provides a comprehensive overview of the chemical structure of Corydaline, its physicochemical properties, relevant experimental methodologies, and its interaction with key biological signaling pathways.

Chemical Identity and Structure

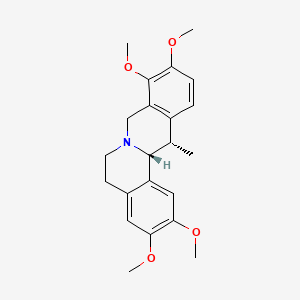

Corydaline is a tetracyclic isoquinoline alkaloid. The core structure, known as the berbine skeleton, is characterized by a tetrahydroisoquinoline ring system fused to an isoquinoline moiety. Corydaline is specifically substituted with four methoxy groups and a methyl group at the C-13 position. The absolute stereochemistry of the naturally occurring (+)-Corydaline is (13S, 13aR).

Chemical Structure of (+)-Corydaline

Key Identifiers

For clarity and precise identification in research and development, the following identifiers are crucial. It is important to note that different stereoisomers will have unique CAS numbers.

| Identifier | Value | Reference(s) |

| IUPAC Name | (13S,13aR)-2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | [1] |

| Systematic IUPAC Name | (13S,13aR)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | [3][4][5] |

| CAS Number | 518-69-4 ((+)-Corydaline) | [1][6] |

| 71213-90-6 ((-)-Corydaline) | [7] | |

| Molecular Formula | C₂₂H₂₇NO₄ | [1][6] |

| Molecular Weight | 369.45 g/mol | [6][8] |

| InChI Key | VRSRXLJTYQVOHC-YEJXKQKISA-N | [1][3] |

| SMILES | C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | [1] |

Physicochemical and Biological Data

The following tables summarize key quantitative data related to Corydaline's properties and biological activities, facilitating comparison and analysis.

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to light yellow solid | [6] |

| Melting Point | 135 °C | [9] |

| Solubility | Soluble in DMSO (≥18.13 mg/mL), Chloroform; Sparingly soluble in Methanol, Ethanol; Insoluble in Water | [5][9] |

| Optical Rotation | [α]D²⁰ +311° (c = 0.8 in alcohol) | [9] |

| UV max | 396 nm | [9] |

Pharmacological and Toxicological Data

| Parameter | Value | Target/System | Reference(s) | | :--- | :--- | :--- | | IC₅₀ | 15 µM | Acetylcholinesterase (AChE) |[1][10] | | | 226 µM | Acetylcholinesterase (AChE) |[6] | | | 25.23 µM | Enterovirus 71 (EV71) Replication |[6] | | | 11.7 µM | CYP2C19 (S-mephenytoin 4'-hydroxylation) |[11] | | | 26.2 µM | CYP2C9 (diclofenac 4-hydroxylation) |[11] | | | 64.5 µM | CYP2D6 (bufuralol 1'-hydroxylation) |[11] | | Kᵢ | 1.23 µM | µ-opioid receptor |[6] | | | 1.7 µM | CYP2C19 (competitive inhibition) |[11] | | | 7.0 µM | CYP2C9 (competitive inhibition) |[11] | | LD₅₀ | 135.5 ± 12.8 mg/kg (mice, i.v.) | - |[9] |

Experimental Protocols

This section outlines the methodologies for key experiments related to the isolation, characterization, and biological evaluation of Corydaline.

Isolation of Corydaline from Corydalis yanhusuo

The isolation of Corydaline typically involves extraction from the dried and pulverized tubers of C. yanhusuo, followed by chromatographic purification.

-

Extraction : The powdered plant material (e.g., 50 kg) is often pre-treated with a weak acid like 6% acetic acid to aid in alkaloid extraction.[9] The material is then extracted exhaustively with a solvent such as methanol or aqueous ethanol, often using ultrasonication to improve efficiency.[2][9]

-

Fractionation : The crude extract is partitioned. An acid-base partitioning method is common, where the extract is dissolved in an acidic aqueous solution and then extracted with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia) and re-extracted with an organic solvent like chloroform to obtain the total alkaloids.[12]

-

Chromatography : The total alkaloid fraction is subjected to chromatographic separation.

-

Macroporous Adsorbent Resin : The aqueous extract can be passed through a macroporous resin column (e.g., HPD-100), eluting with a stepwise gradient of ethanol in water (e.g., H₂O, 50% EtOH, 95% EtOH) to yield enriched fractions.[9]

-

High-Speed Counter-Current Chromatography (HSCCC) : This liquid-liquid partition chromatography technique is highly effective for separating alkaloids. A two-phase solvent system, such as chloroform-methanol-dilute HCl, is employed for stepwise elution to isolate individual compounds like Corydaline.[3]

-

Preparative HPLC : Final purification is often achieved using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[13]

-

-

Structure Elucidation : The structure of the purified compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR.[2]

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of Corydaline against AChE is commonly measured using the Ellman's method.

-

Principle : AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at ~412 nm.

-

Reagents :

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

AChE enzyme solution (from electric eel or other sources).

-

DTNB solution.

-

ATCI substrate solution.

-

Corydaline stock solution (dissolved in DMSO or appropriate solvent) and serial dilutions.

-

-

Procedure :

-

In a 96-well microplate, add the buffer, DTNB solution, and varying concentrations of Corydaline (or a positive control like galanthamine).

-

Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis : The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition for each Corydaline concentration is determined relative to the control (no inhibitor). The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analysis of in vivo Metabolism via UPLC-Q/TOF-MS

The metabolic fate of Corydaline in animal models can be comprehensively studied using high-resolution mass spectrometry.[6]

-

Animal Dosing : Rats are administered Corydaline orally (e.g., 4.5 mg/kg).[6]

-

Sample Collection : Biological samples (plasma, urine, bile, feces) are collected at various time points post-administration.[6]

-

Sample Preparation : Samples are processed to extract the metabolites. This may involve protein precipitation for plasma (e.g., with acetonitrile), centrifugation, and filtration.

-

UPLC-Q/TOF-MS Analysis :

-

Chromatography : Separation is performed on a UPLC system with a C18 column (e.g., Acquity UPLC BEH C18). A gradient elution with mobile phases like acetonitrile and water (often containing formic acid or ammonium acetate) is used.

-

Mass Spectrometry : The eluent is introduced into a Q/TOF mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Data is acquired in both full scan MS and targeted MS/MS modes.

-

-

Metabolite Identification : Metabolites are identified by comparing the retention times and mass spectral data (accurate mass and fragmentation patterns) of the detected peaks with those of the parent drug. The mass shifts from the parent drug indicate metabolic transformations such as demethylation, hydroxylation, glucuronidation, and sulfation.[1][6]

Signaling Pathways and Biological Interactions

Corydaline and its related alkaloids interact with several key signaling pathways, contributing to their diverse pharmacological effects.

Inhibition of Cytochrome P450 Enzymes

Corydaline has been shown to inhibit the activity of several cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This suggests a potential for drug-drug interactions. Corydaline acts as a competitive inhibitor, particularly for CYP2C19 and CYP2C9.[11]

Modulation of MAPK and PI3K/Akt Signaling

While direct modulation by Corydaline is still under investigation, extracts from Corydalis and related alkaloids have been shown to influence key inflammatory and cell survival pathways. For instance, corynoline, another alkaloid from Corydalis, inhibits the phosphorylation of p38 and JNK in the MAPK pathway, thereby reducing inflammation.[7][14] Furthermore, extracts of Corydalis Rhizoma have been shown to attenuate primary dysmenorrhea by inhibiting the FAK/PI3K-AKT/NF-κB signaling pathway.[15] This suggests that alkaloids like Corydaline may contribute to these effects.

Metabolic Transformation Pathway

In vivo studies in rats have elucidated the primary metabolic pathways of Corydaline. The molecule undergoes extensive Phase I (functionalization) and Phase II (conjugation) reactions. The major transformations include demethylation of the methoxy groups, hydroxylation of the aromatic rings, followed by sulfation and glucuronidation.[6]

Conclusion

Corydaline remains a molecule of substantial scientific interest due to its defined chemical structure and broad spectrum of biological activities. Its interactions with key targets such as acetylcholinesterase, opioid receptors, and drug-metabolizing enzymes highlight its potential for therapeutic development, particularly in the fields of neuropharmacology and pain management. The detailed understanding of its chemical properties, metabolic pathways, and methodologies for its study, as outlined in this guide, provides a critical foundation for researchers and drug development professionals aiming to harness the therapeutic potential of this natural product. Further investigation into its precise mechanisms of action on signaling pathways like MAPK and PI3K/Akt will be crucial for its future clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetylcholinesterase inhibitors from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic profiles of corydaline in rats by ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Corynoline Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ajtm.magtechjournal.com [ajtm.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Corydaline Inhibits Multiple Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 14. Corynoline Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Corydalin: A Technical Guide to its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corydalin, a protoberberine alkaloid, is a constituent of various species within the Corydalis genus, a group of plants with a long history of use in traditional medicine, particularly for analgesia and anti-inflammatory applications. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in different Corydalis species, and the analytical methodologies employed for its quantification. Detailed experimental protocols for extraction and analysis are presented, alongside visualizations of key signaling pathways associated with the pharmacological effects of Corydalis alkaloids. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily isolated from the tubers and rhizomes of plants belonging to the genus Corydalis, which is a member of the Papaveraceae family. This genus is diverse, comprising over 400 species distributed across the Northern Hemisphere. The most well-documented source of this compound is Corydalis yanhusuo , a species widely cultivated in China for its medicinal properties.[1][2] Other species, such as Corydalis ambigua , are also known to contain this compound, specifically the d-corydalin isomer.[2] While numerous Corydalis species are utilized in traditional medicine, the specific concentration of this compound can vary significantly between species and even within the same species due to geographical location, harvesting time, and processing methods.[3]

Other notable species mentioned in the literature as containing a variety of alkaloids, though specific quantitative data for this compound is not always provided, include Corydalis cava, Corydalis ternata, and Corydalis decumbens.[4][5][6] Research often focuses on a range of bioactive alkaloids within these plants, with this compound being one of several important compounds.

Natural Abundance of this compound and Related Alkaloids

The concentration of this compound and other major alkaloids varies considerably among different Corydalis species. Quantitative data is most readily available for C. yanhusuo, a testament to its economic and medicinal importance. The following table summarizes the reported abundance of this compound and other significant alkaloids in selected Corydalis species.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Corydalis yanhusuo | Tuber | Corydaline | 17.01 mg/g of extract | [7] |

| Corydalis yanhusuo | Tuber | (+)-Corydaline | 3.55% of purified total alkaloids | [8] |

| Corydalis yanhusuo | Rhizome | Total Alkaloids | 9.5 ± 1.6 mg/g to 12.7 mg/g | [1][9][10] |

| Corydalis ternata | Tuber | Dehydrocorydaline | 1.31 ± 0.95% in MeOH extract | |

| Corydalis ternata | Tuber | Coptisine | 4.968 ± 0.089 mg/g | [5] |

| Corydalis ternata | Tuber | Berberine | 3.73 ± 0.075 mg/g | [5] |

| Corydalis ambigua | Tuber | d-Corydalin | Present (quantitative data not specified) | [2] |

| Corydalis cava | Tuber | Total Alkaloids | 0.53% | [11] |

Experimental Protocols

The accurate quantification of this compound and other Corydalis alkaloids is crucial for quality control and pharmacological research. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.[12]

Extraction of Alkaloids from Corydalis Tubers

A general protocol for the extraction of total alkaloids from powdered Corydalis tubers is as follows:

-

Pulverization : Dried tubers of Corydalis are ground into a fine powder.

-

Decoction : The powdered herb is decocted in water (e.g., 10 kg of herb in 100 L of water) at 100°C for 1.5 to 2 hours. The process is often repeated with the residue to ensure maximum extraction.[13]

-

Acid-Base Extraction :

-

The aqueous extract is acidified with hydrochloric acid (e.g., to pH 2-3).

-

The acidic solution is filtered to remove precipitates.

-

The pH of the filtrate is adjusted to alkaline (e.g., pH 10-12) with a base such as sodium hydroxide or ammonium hydroxide.[12]

-

The alkaloid fraction is then extracted with an organic solvent like ethyl acetate or chloroform.[12]

-

-

Concentration : The organic solvent is evaporated under reduced pressure to yield the total alkaloid extract.[12]

-

Sample Preparation for Analysis : The dried extract is dissolved in a suitable solvent, typically methanol, and filtered through a 0.45 µm membrane before injection into the HPLC or UPLC system.[12]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with Diode Array Detection (DAD) is a robust method for the quantification of this compound.

-

Chromatographic System : Agilent 1200 SL HPLC system or equivalent.[14]

-

Column : Waters Symmetry Shield C18, 5 µm, 4.6 × 250 mm.[14]

-

Mobile Phase : A gradient elution is typically used. For example, a linear gradient of water/acetonitrile/acetic acid from 90/10/0.01 (v/v/v) to 70/30/0.01 (v/v/v) over 28 minutes.[14]

-

Flow Rate : 1 mL/min.[14]

-

Detection : Diode Array Detector monitoring at wavelengths of 205, 220, and 340 nm.[14]

-

Quantification : Based on the peak area of a corydaline standard curve.[14]

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity for the analysis of complex alkaloid mixtures.

-

Chromatographic System : A UPLC system coupled with a triple quadrupole mass spectrometer.

-

Column : UPLC C18 column (e.g., ≤ 1.8 µm particle size).

-

Mobile Phase : A gradient elution with a mobile phase consisting of water with an additive like 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient could be: 5-35% B over 7 minutes, then 35-100% B over 17 minutes.[12]

-

Flow Rate : 0.2-0.4 mL/min.

-

Mass Spectrometry Conditions :

-

Ionization Source : Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode : Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound.

-

Signaling Pathways and Biological Activities

The alkaloids present in Corydalis species, including this compound and its analogs, exert their pharmacological effects through the modulation of various signaling pathways. While specific pathways for this compound are still under investigation, research on related alkaloids and total extracts provides significant insights into their mechanisms of action, particularly in relation to their well-documented anti-inflammatory and analgesic properties.

Anti-inflammatory Signaling Pathways

Corydalis alkaloids have been shown to inhibit key inflammatory pathways. Dehydrocorydaline, a major alkaloid in C. yanhusuo, has been demonstrated to suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[9] This pathway is central to the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9] Additionally, extracts from Corydalis tomentella have been found to exert anti-inflammatory effects by regulating the calcium signaling pathway .[10][15]

Analgesic Signaling Pathways

The analgesic effects of Corydalis alkaloids are attributed to their interaction with several signaling cascades. Protopine, another alkaloid found in Corydalis, can inhibit the phosphorylation of the MAPK (Mitogen-Activated Protein Kinase) pathway , which is involved in the transmission of pain signals.[4] Furthermore, cavidine, an alkaloid from Corydalis ternata, has been shown to exert analgesic effects by inhibiting microglia activation via the P2X3 signaling pathway .[1]

Visualizations

Experimental Workflow

Signaling Pathways

References

- 1. The analgesic effect and mechanism of the active components screening from Corydalis yanhusuo by P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corydalis ambigua - Wikipedia [en.wikipedia.org]

- 3. Processing and Compatibility of Corydalis yanhusuo: Phytochemistry, Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corydalis decumbens Can Exert Analgesic Effects in a Mouse Neuropathic Pain Model by Modulating MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effect of Corydalis ternata Extract and Its Phytochemical Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous qualitative and quantitative analysis of eight alkaloids in Corydalis Decumbentis Rhizoma (Xiatianwu) and Corydalis Rhizoma (Yanhusuo) by high-performance liquid chromatography and high-resolution mass spectrometry combined with chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Study on anti-inflammatory active components and mechanism of Corydalis Bungeanae Herba] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. [PDF] Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 15. Corydalis tomentella Franch. Exerts anti-inflammatory and analgesic effects by regulating the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Corydalin in Corydalis Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of corydaline, a protoberberine-type isoquinoline alkaloid of significant pharmacological interest found in various Corydalis species. The biosynthesis originates from L-tyrosine and proceeds through the well-established Benzylisoquinoline Alkaloid (BIA) pathway to the central intermediate (S)-reticuline. Subsequent enzymatic transformations lead to the formation of the protoberberine scaffold, which is then specifically methylated to yield corydaline. This document details the enzymatic steps, key intermediates, and the final committed step in corydaline formation. It also summarizes quantitative data on alkaloid content and provides an overview of the experimental protocols utilized for the elucidation of this pathway. Visual diagrams of the pathway and experimental workflows are included to facilitate a deeper understanding of the molecular processes.

The Corydaline Biosynthetic Pathway

The biosynthesis of corydaline is a branch of the intricate network of BIA metabolism in plants. The pathway can be broadly divided into three main stages:

-

Formation of (S)-Reticuline: This initial phase is common to the biosynthesis of a vast array of BIAs. It begins with the amino acid L-tyrosine, which is converted through a series of enzymatic reactions to (S)-reticuline, a pivotal branch-point intermediate.[1][2][3]

-

Formation of the Protoberberine Scaffold: (S)-Reticuline undergoes oxidative cyclization catalyzed by the berberine bridge enzyme (BBE) to form (S)-scoulerine, which possesses the characteristic tetracyclic protoberberine core.[4] (S)-Scoulerine is then sequentially methylated to yield palmatine.

-

The Final Step to Corydaline: The biosynthesis of corydaline culminates in a C-methylation reaction where palmatine is converted to corydaline. This crucial step is catalyzed by the enzyme corydaline synthase.[5][6][7]

The complete proposed biosynthetic pathway from L-tyrosine to corydaline is depicted below:

Caption: Proposed biosynthetic pathway of corydaline from L-tyrosine in Corydalis species.

Key Enzymes in the Corydaline Biosynthetic Pathway

Several key enzymes have been identified that catalyze the conversion of primary metabolites to corydaline. The table below summarizes these enzymes and their functions.

| Enzyme | Abbreviation | EC Number | Function |

| Norcoclaurine synthase | NCS | 4.2.1.78 | Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. |

| Norcoclaurine 6-O-methyltransferase | 6OMT | 2.1.1.128 | Methylates the 6-hydroxyl group of (S)-norcoclaurine to form (S)-coclaurine. |

| Coclaurine N-methyltransferase | CNMT | 2.1.1.140 | N-methylates (S)-coclaurine to produce (S)-N-methylcoclaurine. |

| N-methylcoclaurine 3'-hydroxylase | NMCH (CYP80B1) | 1.14.13.71 | Hydroxylates (S)-N-methylcoclaurine at the 3' position. |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | 2.1.1.116 | Methylates the 4'-hydroxyl group to yield (S)-reticuline. |

| Berberine bridge enzyme | BBE | 1.5.3.9 | Catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge. |

| Scoulerine 9-O-methyltransferase | SOMT | 2.1.1.117 | Methylates the 9-hydroxyl group of (S)-scoulerine. |

| Corydaline synthase | - | 2.1.1.147 | Catalyzes the final C-methylation of palmatine to form corydaline. [5][6][7] |

Quantitative Data

Quantitative analysis of alkaloids is crucial for understanding the metabolic flux through the biosynthetic pathway and for the quality control of medicinal plant materials. The following table summarizes representative data on the content of corydaline and its precursors in Corydalis yanhusuo. It is important to note that alkaloid content can vary significantly based on the plant's genetic background, developmental stage, and environmental conditions.[8]

| Compound | Concentration (mg/g dry weight) in C. yanhusuo | Reference |

| Protopine | 0.216 - 0.249 | [8] |

| α-allocryptopine | 0.559 - 0.644 | [8] |

| Palmatine | Present, variable | [9][10] |

| Corydaline | Present, variable | [9][11] |

| Tetrahydropalmatine | Present, variable | [9][10] |

Experimental Protocols

The elucidation of the corydaline biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are overviews of key experimental protocols.

General Workflow for Gene Identification and Functional Characterization

The identification of genes involved in the corydaline biosynthesis pathway often follows a multi-step process involving transcriptomics, gene cloning, and heterologous expression for functional validation.

Caption: A typical workflow for the identification and functional characterization of biosynthetic genes.

Corydaline Synthase Enzyme Assay

This protocol describes a method for determining the activity of corydaline synthase.[6]

-

Objective: To measure the conversion of palmatine to corydaline.

-

Materials:

-

Procedure:

-

Prepare a reaction mixture containing the buffer, palmatine, NADPH, and the enzyme source.

-

Initiate the reaction by adding SAM.

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Stop the reaction by adding an organic solvent to extract the alkaloids.

-

Analyze the organic phase by HPLC or LC-MS to quantify the amount of corydaline produced.

-

Extraction and Quantification of Alkaloids from Corydalis Species

This protocol provides a general method for the extraction and analysis of corydaline and related alkaloids from plant material.[12][13][14][15]

-

Objective: To extract and quantify corydaline and its precursors from Corydalis tissues.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Procedure:

-

Extraction:

-

Homogenize dried and powdered plant material.

-

Extract the alkaloids using a suitable solvent such as methanol or ethanol, often under reflux.

-

Perform an acid-base extraction to separate tertiary and quaternary alkaloids.

-

-

Chromatographic Analysis (HPLC):

-

Use a C18 reverse-phase column.

-

Employ a mobile phase gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve peak shape.[14]

-

Detect and quantify the alkaloids based on their retention times and UV spectra compared to authentic standards.

-

-

Mass Spectrometry Analysis (LC-MS/MS or GC-MS):

-

Couple the chromatographic system to a mass spectrometer for accurate mass determination and structural confirmation of the alkaloids.[15]

-

-

Conclusion

The biosynthesis of corydaline in Corydalis species is a well-defined pathway that builds upon the central BIA metabolic route. The identification of corydaline synthase as the terminal enzyme provides a key target for metabolic engineering approaches aimed at enhancing the production of this medicinally important alkaloid. Further research into the regulatory mechanisms governing the expression of the biosynthetic genes will be crucial for optimizing these strategies. The analytical protocols outlined in this guide provide a foundation for the continued investigation and quality control of corydaline and other related alkaloids in Corydalis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. enzyme-database.org [enzyme-database.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Corydaline synthase - Wikipedia [en.wikipedia.org]

- 8. Processing and Compatibility of Corydalis yanhusuo: Phytochemistry, Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alkaloids in Processed Rhizoma Corydalis and Crude Rhizoma Corydalis Analyzed by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Corydalin

An In-depth Technical Guide to the Physical and Chemical Properties of Corydaline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and pharmacological properties of Corydaline, an isoquinoline alkaloid of significant interest. The information is compiled to serve as a technical resource for professionals engaged in research, discovery, and development within the pharmaceutical and life sciences sectors.

Chemical Identity and Physical Properties

Corydaline is a naturally occurring alkaloid primarily isolated from the tubers of various plants in the Corydalis genus.[1][2][3] It is recognized for a range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[3]

Table 1: Physicochemical Properties of Corydaline

| Property | Value | Source(s) |

| IUPAC Name | (13S,13aR)-2,3,9,10-tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | [1][4] |

| CAS Number | 518-69-4 | [1][4][5] |

| Molecular Formula | C₂₂H₂₇NO₄ | [1][2][4][5] |

| Molar Mass | 369.46 g/mol | [1][4] |

| Appearance | White to off-white powder; Prisms from alcohol | [2][6] |

| Melting Point | 135 °C | [5][6] |

| Boiling Point | 499.57 °C (Rough Estimate) | [5] |

| Optical Rotation | [α]D²⁰ +311° (c = 0.8 in alcohol) | [5][6] |

| UV Maximum (λmax) | 396 nm | [6] |

Table 2: Solubility Profile of Corydaline

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble / Slightly soluble | [6] |

| DMSO | 10 mM; 55 mg/mL (Sonication recommended) | [2][7] |

| Chloroform | Soluble | [6] |

| Methanol | Sparingly soluble | [6] |

| Ethanol | Sparingly soluble | [6] |

| Ether | Moderately soluble | [6] |

Spectroscopic and Structural Data

The structural elucidation of Corydaline has been accomplished through various spectroscopic and crystallographic techniques.

Table 3: Spectroscopic and Crystallographic Data Summary

| Technique | Key Findings / Data Reference | Source(s) |

| ¹H and ¹³C NMR | Spectral data available in various deuterated solvents (e.g., CDCl₃, CD₃OD). | [8][9][10] |

| Mass Spectrometry | Characteristic fragmentation patterns observed via ESI-MS/MS and GC/MS (EI). Retro-Diels-Alder (RDA) reaction is a key fragmentation pathway. | [11][12] |

| UV-Vis Spectroscopy | Maximum absorbance (λmax) recorded at 396 nm. | [6] |

| X-ray Crystallography | Crystal structure determined, revealing a monoclinic system with space group P2₁. Ring B adopts a half-chair conformation. | [13] |

Experimental Protocols

This section outlines generalized methodologies for the isolation, purification, and characterization of Corydaline, based on established procedures for related alkaloids.

Isolation from Natural Sources (e.g., Corydalis yanhusuo)

The isolation of Corydaline typically involves extraction from the dried and powdered tubers of Corydalis species.

Caption: Generalized workflow for the isolation and purification of Corydaline.

Methodology:

-

Extraction: The powdered plant material is extracted with an organic solvent like methanol or ethanol. Techniques such as Soxhlet extraction or ultrasonication are commonly used to enhance efficiency.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to selectively isolate the basic alkaloid fraction from neutral and acidic components.

-

Chromatography: The enriched alkaloid extract is purified using chromatographic techniques. Column chromatography with silica gel or alumina is often the first step, followed by preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for final purification.[14]

-

Recrystallization: The purified Corydaline is recrystallized from a suitable solvent (e.g., ethanol) to yield a high-purity crystalline product.[14]

Characterization by LC-MS/MS

Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-Q-TOF-MS/MS) is a powerful technique for the identification and characterization of Corydaline in complex mixtures.

Table 4: Typical LC-MS/MS Parameters for Corydaline Analysis

| Parameter | Typical Value / Condition | Source(s) |

| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) | [15] |

| Mobile Phase A | 0.1% Formic acid in water | [15] |

| Mobile Phase B | Acetonitrile | [15] |

| Flow Rate | 0.3 - 0.4 mL/min | [15] |

| Column Temp. | 35 - 40 °C | [15] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [16] |

| MS/MS Scan Mode | Product Ion Scan or Multiple Reaction Monitoring (MRM) | [16] |

| Collision Energy | Ramped (e.g., 10-40 eV) |

Fragmentation: In the MS/MS spectrum, the protonated molecule [M+H]⁺ at m/z 370.20 is observed. Characteristic product ions are formed through a Retro-Diels-Alder (RDA) reaction, yielding key fragments at m/z 192 and 179, which are indicative of the tetrahydroprotoberberine scaffold.[11][12]

Pharmacological Properties and Signaling Pathways

Corydaline exhibits a wide range of biological activities by modulating multiple molecular targets and signaling pathways.

Key Pharmacological Activities

-

Analgesic/Antinociceptive: Corydaline demonstrates significant pain-relieving effects, which are mediated, in part, through its activity as a µ-opioid receptor (MOR) agonist.[17][18][19]

-

Acetylcholinesterase (AChE) Inhibition: It acts as an inhibitor of AChE, suggesting potential applications in neurological disorders.[1][20]

-

Gastrointestinal Modulation: The compound promotes gastric emptying and intestinal transit, making it a candidate for treating functional dyspepsia.[1][2][7]

-

Enzyme Inhibition: Corydaline potently inhibits key drug-metabolizing enzymes, particularly Cytochrome P450 isoforms CYP2C19 and CYP2C9, indicating a high potential for drug-drug interactions.[21]

-

Anti-allergic Activity: It has been shown to inhibit mast cell-dependent smooth muscle contraction.[1][2]

Signaling Pathway Interactions

Caption: Overview of Corydaline's interactions with key molecular targets.

Mechanism Details:

-

µ-Opioid Receptor (MOR): Corydaline acts as a G protein-biased agonist at the MOR. It activates the G protein signaling pathway responsible for analgesia but does not significantly induce the recruitment of β-arrestin-2.[18][19] This biased agonism is a highly sought-after profile for developing novel opioid analgesics with potentially fewer side effects like respiratory depression and constipation.[19]

-

Cytochrome P450 Inhibition: In vitro studies using human liver microsomes have shown that Corydaline is a potent inhibitor of CYP2C19 (Ki = 1.7 µM) and CYP2C9 (Ki = 7.0 µM).[21] This suggests that co-administration of Corydaline with drugs metabolized by these enzymes could lead to significant pharmacokinetic interactions. Moderate inhibition of UGT1A1 and UGT1A9 was also observed.[21]

-

Acetylcholinesterase (AChE) Inhibition: Corydaline inhibits AChE with an IC₅₀ of 15 µM, leading to increased levels of acetylcholine in the synapse.[1] This mechanism underlies its potential for treating cognitive decline and other neurological conditions.

Summary and Conclusion

Corydaline is a well-characterized isoquinoline alkaloid with a defined physicochemical profile and a diverse range of pharmacological activities. Its primary mechanisms of action, including biased µ-opioid receptor agonism and potent inhibition of major drug-metabolizing enzymes, make it a compelling molecule for further investigation. The data and protocols presented in this guide offer a foundational resource for researchers in pharmacology and drug development exploring the therapeutic potential of Corydaline and its derivatives. Professionals should pay close attention to its potential for drug-drug interactions via CYP450 inhibition during preclinical and clinical development.

References

- 1. Corydaline - Wikipedia [en.wikipedia.org]

- 2. Corydaline - LKT Labs [lktlabs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (+)-Corydaline | C22H27NO4 | CID 101301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Corydaline | 518-69-4 [amp.chemicalbook.com]

- 6. Corydaline [drugfuture.com]

- 7. Corydaline | AChE | Opioid Receptor | Virus Protease | TargetMol [targetmol.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. (-)-Corydaline | C22H27NO4 | CID 638256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Identification of Metabolites of the Cardioprotective Alkaloid Dehydrocorydaline in Rat Plasma and Bile by Liquid Chromatography Coupled with Triple Quadrupole Linear Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Corydaline Inhibits Multiple Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Corydaline's Mechanism of Action in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corydaline, a prominent isoquinoline alkaloid isolated from the tubers of Corydalis species, has garnered significant attention for its diverse pharmacological activities within the central nervous system (CNS). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Corydaline's effects, with a focus on its interactions with key neurotransmitter systems and intracellular signaling cascades. This document summarizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its primary modes of action to support further research and drug development endeavors.

Core Mechanisms of Action

Corydaline's multifaceted effects in the CNS can be attributed to its interaction with several key molecular targets. The primary mechanisms explored in this guide are:

-

Cholinesterase Inhibition: Modulation of cholinergic neurotransmission.

-

Dopamine Receptor Antagonism: Interaction with dopaminergic pathways.

-

Modulation of Glutamatergic Neurotransmission: Regulation of glutamate release.

-

Neuroprotective and Anti-inflammatory Effects: Attenuation of neuronal damage and inflammatory responses.

Cholinesterase Inhibition

Corydaline has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Corydaline increases the synaptic availability of acetylcholine, a neurotransmitter crucial for cognitive functions such as learning and memory.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound | Target | IC50 Value (µM) | Source |

| Corydaline | Acetylcholinesterase (AChE) | 15 - 226 | [1][2] |

Note: The reported IC50 values for Corydaline's AChE inhibition vary across studies, which may be attributed to differences in experimental conditions and the source of the enzyme.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The inhibitory effect of Corydaline on AChE activity is typically determined using a modified Ellman's method.

Objective: To quantify the concentration at which Corydaline inhibits 50% of AChE activity (IC50).

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

-

Corydaline of varying concentrations

-

Phosphate buffer (pH 8.0)

-

Microplate reader

Procedure:

-

Prepare solutions of Corydaline at various concentrations in phosphate buffer.

-

In a 96-well microplate, add AChE enzyme solution to each well.

-

Add the different concentrations of Corydaline solution to the respective wells. A control well should contain the buffer instead of the inhibitor.

-

Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB) to all wells.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each Corydaline concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the Corydaline concentration and determine the IC50 value from the resulting dose-response curve.[3][4]

Logical Relationship: Acetylcholinesterase Inhibition

References

- 1. Acetylcholinesterase inhibitors from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

The Pharmacological Profile of Corydalin at Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of Corydalin, a prominent isoquinoline alkaloid derived from the plant genus Corydalis, on dopamine receptors. This document synthesizes the current understanding of this compound's interactions with dopamine D1 and D2 receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development endeavors.

Introduction to this compound and its Therapeutic Potential

This compound is one of the active constituents of Corydalis, a genus of plants used for centuries in traditional Chinese medicine for its analgesic and sedative properties. Modern pharmacological research has begun to elucidate the mechanisms underlying these effects, with a significant focus on the modulation of central nervous system targets, including the dopaminergic system. The dopaminergic system is a critical regulator of motor control, motivation, reward, and cognitive function. Dysregulation of this system is implicated in a range of neurological and psychiatric disorders, making dopamine receptors key targets for therapeutic intervention. This compound's interaction with these receptors suggests its potential for the development of novel therapeutics.

Quantitative Analysis of this compound's Interaction with Dopamine Receptors

The following tables summarize the available quantitative data on the binding affinity and functional antagonism of this compound and related isoquinoline alkaloids at dopamine D1 and D2 receptors. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinity of Corydalis Alkaloids at the Dopamine D1 Receptor

| Compound | Receptor | Assay Type | Radioligand | Preparation | Ki (nM) | Reference |

| Corydaline | Human D1 | Radioligand Binding | [³H]SCH 23390 | HEK293 cells expressing hD1R | >10,000 | [1] |

| l-Isocorypalmine | Human D1 | Radioligand Binding | [³H]SCH 23390 | HEK293 cells expressing hD1R | 83 | [1] |

| l-Tetrahydropalmatine | Human D1 | Radioligand Binding | [³H]SCH 23390 | HEK293 cells expressing hD1R | 94 | [1] |

Table 2: Functional Antagonist Activity of Corydalis Alkaloids at the Dopamine D1 Receptor

| Compound | Receptor | Assay Type | Cell Line | IC50 (µM) | Reference |

| Corydaline | Human D1 | CRE-Luciferase Reporter Gene | HEK-D1/CRE/Luc2P | 3.8 | [2] |

| Columbamine | Human D1 | CRE-Luciferase Reporter Gene | HEK-D1/CRE/Luc2P | 4.2 | [2] |

| 13-methyl-dehydrocorydalmine | Human D1 | CRE-Luciferase Reporter Gene | HEK-D1/CRE/Luc2P | 2.5 | [2] |

Table 3: Antagonist Activity of Corydalis Alkaloids at the Dopamine D2 Receptor

| Compound | Receptor | Assay Type | Cell Line | IC50 (µM) | Reference |

| (R)-stephanine | Human D2 | Functional Assay | CHO-D2 | 0.85 ± 0.09 | [3] |

| Corybungine D | Human D2 | Functional Assay | CHO-D2 | 5.20 | [3] |

| Corybungine F | Human D2 | Functional Assay | CHO-D2 | 10.12 | [3] |

Note: Direct quantitative binding affinity (Ki) or functional inhibition (IC50) values for this compound at the D2 receptor were not prominently available in the reviewed literature. However, studies indicate that this compound exhibits antagonist properties at D2 receptors, as evidenced by its ability to block morphine-induced downregulation of D2 receptor expression.[4][5][6]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in studying this compound's effects, the following diagrams have been generated using the DOT language.

Dopamine D1 and D2 Receptor Signaling Pathways

Caption: Simplified signaling pathways of D1-like and D2-like dopamine receptors.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity using a radioligand binding assay.

Experimental Workflow for CRE-Luciferase Reporter Gene Assay

Caption: Workflow for assessing functional antagonism using a CRE-luciferase assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, offering a practical resource for replicating and building upon existing research.

Radioligand Binding Assay for Dopamine D1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D1 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor.

-

Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]SCH 23390 (specific activity ~70-85 Ci/mmol).

-

Non-specific binding control: 10 µM (+)butaclamol.

-

Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation:

-

Culture HEK-D1 cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer (for total binding).

-

50 µL of 10 µM (+)butaclamol (for non-specific binding).

-

50 µL of serially diluted this compound.

-

-

Add 50 µL of [³H]SCH 23390 to all wells at a final concentration near its Kd (e.g., 0.2-0.5 nM).

-

Add 100 µL of the prepared cell membrane suspension (containing 50-100 µg of protein) to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

CRE-Luciferase Reporter Gene Assay for D1 Receptor Functional Antagonism

Objective: To determine the functional antagonist potency (IC50) of this compound at the human dopamine D1 receptor.

Materials:

-

HEK293 cells.

-

Expression plasmids for the human dopamine D1 receptor and a CRE-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Transfection reagent.

-

Dopamine (agonist).

-

This compound (test antagonist).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate growth medium.

-

Co-transfect the cells with the D1 receptor expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

For stable cell line generation, select transfected cells using an appropriate antibiotic.

-

-

Assay Protocol:

-

Plate the transfected cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.

-

The following day, replace the medium with serum-free medium and incubate for a few hours.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle (e.g., DMSO) for 30-60 minutes.

-

Stimulate the cells with an EC80 concentration of dopamine (the concentration that produces 80% of the maximal response, determined in a separate agonist dose-response experiment).

-

Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator to allow for luciferase gene expression.

-

-

Luminescence Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence signal from each well using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to a control (e.g., cells treated with dopamine alone).

-

Plot the percentage of inhibition of the dopamine-induced luciferase activity against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

In Vivo Assessment of D2 Receptor Antagonism (Conditioned Place Preference Model)

Objective: To evaluate the in vivo antagonist effect of this compound on dopamine D2 receptor-mediated behaviors, such as morphine-induced reward.

Materials:

-

Male Sprague-Dawley rats.

-

Conditioned place preference (CPP) apparatus with distinct compartments.

-

Morphine hydrochloride.

-

This compound.

-

Vehicle solutions (e.g., saline, DMSO).

-

Apparatus for intraperitoneal (i.p.) injections.

Procedure:

-

Apparatus and Habituation:

-

The CPP apparatus typically consists of two or more compartments with different visual and tactile cues.

-

Habituate the rats to the CPP apparatus by allowing them to freely explore all compartments for a set period (e.g., 15 minutes) for a few days.

-

-

Pre-conditioning Phase:

-

On the day before conditioning, record the time each rat spends in each compartment to determine any initial preference.

-

-

Conditioning Phase (typically 6-8 days):

-

On alternating days, administer morphine (e.g., 10 mg/kg, s.c.) and confine the rat to one of the compartments (the drug-paired compartment) for a set period (e.g., 30-45 minutes).

-

On the other days, administer the vehicle and confine the rat to the other compartment (the vehicle-paired compartment).

-

To test the effect of this compound, administer this compound (e.g., 5 mg/kg, i.p.) a set time (e.g., 30 minutes) before the morphine injection on the drug-conditioning days.

-

-

Test Phase:

-

On the test day, place the rat in the central part of the apparatus and allow it to freely explore all compartments for 15 minutes.

-

Record the time spent in each compartment.

-

-

Data Analysis:

-

Calculate the CPP score as the time spent in the drug-paired compartment on the test day minus the time spent in the same compartment during the pre-conditioning phase.

-

Compare the CPP scores between the group that received morphine alone and the group that received this compound plus morphine. A significant reduction in the CPP score in the this compound-treated group indicates that this compound antagonized the rewarding effects of morphine, which are known to be mediated in part by the dopamine D2 receptor.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as an antagonist at dopamine D1 receptors and exhibits antagonist-like properties at D2 receptors. Its ability to modulate the dopaminergic system provides a pharmacological basis for the traditional uses of Corydalis extracts and highlights its potential for the development of novel therapeutics for a variety of CNS disorders.

Future research should focus on:

-

Obtaining definitive quantitative binding affinity (Ki) and functional antagonism (IC50) data for this compound at the dopamine D2 receptor and other dopamine receptor subtypes (D3, D4, D5) to establish a complete selectivity profile.

-

Elucidating the precise molecular interactions between this compound and the dopamine receptor binding pockets through structural biology studies.

-

Conducting further in vivo studies to explore the therapeutic potential of this compound in animal models of diseases involving dopaminergic dysfunction, such as Parkinson's disease, schizophrenia, and addiction.

-

Investigating the pharmacokinetic properties of this compound to optimize its delivery and efficacy in preclinical and clinical settings.

This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of this compound's pharmacology and harnessing its therapeutic potential.

References

- 1. Structurally diverse isoquinoline and amide alkaloids with dopamine D2 receptor antagonism from Corydalis bungeana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corybungines A-K: Isoquinoline alkaloids from Corydalis bungeana with dopamine D2 receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corydaline and l-tetrahydropalmatine attenuate morphine-induced conditioned place preference and the changes in dopamine D2 and GluA1 AMPA receptor expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Promise of Corydalin: A Technical Guide to its Analgesic and Anti-inflammatory Properties

For Immediate Release

This technical guide provides an in-depth analysis of the analgesic and anti-inflammatory properties of corydalin, a key bioactive alkaloid derived from the traditional Chinese medicine Corydalis yanhusuo. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific evidence, including quantitative data, detailed experimental methodologies, and insights into its molecular mechanisms of action.

Introduction

Corydalis yanhusuo has been utilized for centuries in traditional medicine for the treatment of various types of pain and inflammatory conditions.[1][2] Modern pharmacological research has identified several active alkaloids within the plant, with corydaline (also known as dehydrocorydaline), dehydrocorybulbine (DHCB), and levo-tetrahydropalmatine (l-THP) being among the most extensively studied for their therapeutic potential.[2][3] This guide focuses on the scientific evidence supporting the analgesic and anti-inflammatory effects of these compounds, providing a foundation for further research and development.

Analgesic Properties of Corydalis Alkaloids

The analgesic effects of Corydalis alkaloids have been evaluated in various preclinical models of pain, demonstrating efficacy against acute, inflammatory, and neuropathic pain.[2][4]

Quantitative Analgesic Data

The following tables summarize the dose-dependent analgesic effects of key Corydalis alkaloids in established animal models of pain.

Table 1: Analgesic Effects of Dehydrocorydaline (DHC) in Mice

| Experimental Model | Administration Route | Dose (mg/kg) | Observed Effect | Citation |

| Acetic Acid-Induced Writhing Test | Intraperitoneal (i.p.) | 3.6 | Dose-dependent antinociceptive effect | [5] |

| 6 | Dose-dependent antinociceptive effect | [5] | ||

| 10 | Dose-dependent antinociceptive effect | [5] | ||

| Formalin Test (Paw Edema) | Intraperitoneal (i.p.) | 10 | 66.8% reduction in paw edema | [5] |

Table 2: Analgesic Effects of Corydaline in Mice

| Experimental Model | Administration Route | Dose (mg/kg) | Observed Effect | Citation |

| Acetic Acid-Induced Writhing Test | Subcutaneous (s.c.) | 5 | 51% reduction in the number of writhes | [6] |

| 10 | 59% reduction in the number of writhes | [6] |

Table 3: Analgesic Effects of Levo-tetrahydropalmatine (l-THP)

| Experimental Model | Administration Route | Dose (mg/kg) | Observed Effect | Citation |

| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Intraperitoneal (i.p.) | 10 | Significant alleviation of inflammatory pain behaviors | [7] |

Experimental Protocols for Analgesic Assays

This model is used to evaluate peripheral analgesic activity.[8][9]

-

Animals: Male Kunming mice (18-22 g).

-

Procedure:

-

Animals are randomly divided into control and treatment groups.

-

Test compounds (e.g., dehydrocorydaline) or vehicle are administered intraperitoneally.

-

After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.

-

The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specified period (e.g., 15-20 minutes).[9]

-

-

Endpoint: The percentage inhibition of writhing in the treated groups is calculated relative to the control group.

This test is used to assess central analgesic activity by measuring the response to a thermal stimulus.[10][11]

-

Animals: Mice or rats.

-

Apparatus: A hot plate apparatus with a controlled temperature (e.g., 52°C or 55°C).[10][12]

-

Procedure:

-

The baseline latency to a painful response (e.g., paw licking or jumping) is determined for each animal before drug administration.

-

Animals are treated with the test compound or vehicle.

-

At specific time points after treatment, the animals are placed on the hot plate, and the latency to the pain response is recorded. A cut-off time is set to prevent tissue damage.[4]

-

-

Endpoint: An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.

Anti-inflammatory Properties of Corydalis Alkaloids

Corydalis alkaloids have demonstrated significant anti-inflammatory effects by modulating the production of pro-inflammatory mediators and inhibiting key signaling pathways.[6][13]

Quantitative Anti-inflammatory Data

The following tables summarize the dose-dependent anti-inflammatory effects of key Corydalis alkaloids.

Table 4: Anti-inflammatory Effects of Dehydrocorydaline (DHC)

| Experimental Model | Measurement | Dose (mg/kg) | Observed Effect | Citation |

| Formalin-Induced Paw Edema in Mice | Paw Edema | 10 (i.p.) | 66.8% reduction | [5] |

| LPS-stimulated Macrophages | TNF-α, IL-6, IL-1β release | Varies (in vitro) | Inhibition of pro-inflammatory cytokine release | [6] |

Table 5: Anti-inflammatory Effects of Levo-tetrahydropalmatine (l-THP)

| Experimental Model | Measurement | Dose | Observed Effect | Citation | | :--- | :--- | :--- | :--- | | LPS-stimulated THP-1 cells | IL-8 production | Dose-dependent | Inhibition of IL-8 production |[13] | | CFA-Induced Inflammatory Pain in Rats | TNF-α and IL-1β levels in spinal cord | 10 mg/kg (i.p.) | Inhibition of increased cytokine levels |[7] |

Experimental Protocols for Anti-inflammatory Assays

This is a widely used and reproducible model of acute inflammation.[14][15]

-

Animals: Rats or mice.

-

Procedure:

-

The basal paw volume of the animals is measured using a plethysmometer.

-

Animals are pre-treated with the test compound or vehicle.

-

After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Endpoint: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume to the control group.[16]

This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.[17]

-

Animals: Mice.

-

Procedure:

-

Animals are pre-treated with the test compound or vehicle.

-

A dilute solution of formalin (e.g., 2% or 5%) is injected into the plantar surface of a hind paw.[16][17]

-

The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

Paw edema can also be measured as an indicator of inflammation.

-

-

Endpoint: A reduction in paw licking time and paw edema indicates analgesic and anti-inflammatory activity, respectively.

Mechanisms of Action: Signaling Pathways

The analgesic and anti-inflammatory effects of Corydalis alkaloids are mediated through their interaction with various signaling pathways.

Dopamine D2 Receptor Antagonism in Analgesia

Dehydrocorybulbine (DHCB) has been shown to exert its analgesic effects, at least in part, by acting as an antagonist at dopamine D2 receptors.[18] The exact downstream signaling cascade of this antagonism in the context of pain is an area of ongoing research.

Inhibition of NF-κB and MAPK Signaling in Inflammation

Levo-tetrahydropalmatine (l-THP) has been demonstrated to suppress the production of pro-inflammatory cytokines by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][19] These pathways are crucial in the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).

Conclusion

The alkaloids present in Corydalis yanhusuo, particularly corydaline, dehydrocorybulbine, and levo-tetrahydropalmatine, exhibit significant analgesic and anti-inflammatory properties. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for their further investigation as potential therapeutic agents. The elucidation of their mechanisms of action, involving key signaling pathways such as dopamine receptor antagonism and inhibition of NF-κB and MAPK pathways, opens new avenues for the development of novel drugs for pain and inflammation management. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Antinociceptive Properties of the Corydalis yanhusuo Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. saspublishers.com [saspublishers.com]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Hot plate test - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. ijbcp.com [ijbcp.com]

- 17. The inflammatory reaction induced by formalin in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Corydalis decumbens Can Exert Analgesic Effects in a Mouse Neuropathic Pain Model by Modulating MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

Corydaline as an Acetylcholinesterase Inhibitor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Corydaline, a prominent isoquinoline alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo, has been the subject of scientific investigation for its potential role as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine in the brain. However, a thorough review of the existing literature reveals a significant and critical controversy regarding the direct AChE inhibitory activity of Corydaline.

This technical guide provides an in-depth analysis of the current state of research on Corydaline's interaction with acetylcholinesterase. It presents the conflicting quantitative data from key studies, details the available experimental methodologies, and explores the broader context of Corydalis alkaloids in neuropharmacology. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances and unresolved questions surrounding Corydaline's potential as a therapeutic agent targeting cholinergic pathways.

Introduction: The Cholinergic Hypothesis and the Search for Novel Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients. The primary enzyme responsible for the degradation of acetylcholine in the synaptic cleft is acetylcholinesterase (AChE). Inhibition of AChE leads to increased acetylcholine levels, thereby enhancing cholinergic signaling. This mechanism forms the basis for several currently approved drugs for Alzheimer's disease, such as donepezil, rivastigmine, and galantamine.

The search for novel AChE inhibitors from natural sources is a vibrant area of research, driven by the need for compounds with improved efficacy, better safety profiles, and potentially disease-modifying properties. Corydaline, with its established presence in traditional medicine and a range of reported biological activities, has emerged as a compound of interest in this context.

Quantitative Data on Acetylcholinesterase Inhibition: A Tale of Contradiction

The in vitro inhibitory potency of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. A review of the scientific literature reveals starkly conflicting data on the IC50 of Corydaline against AChE.

Table 1: Reported IC50 Values for Corydaline against Acetylcholinesterase (AChE)

| Study | Reported IC50 (µM) | Source Organism of AChE | Comments |

| Adhami et al. (2004) | 15 ± 3 | Electrophorus electricus (Electric Eel) | This study is frequently cited in secondary sources, establishing the belief of Corydaline as a moderate AChE inhibitor. |